molecular formula C12H19ClN2 B13001476 3-(Piperidin-4-ylmethyl)aniline hydrochloride

3-(Piperidin-4-ylmethyl)aniline hydrochloride

Cat. No.: B13001476
M. Wt: 226.74 g/mol
InChI Key: VWEHAOXIWWHRII-UHFFFAOYSA-N
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Description

3-(Piperidin-4-ylmethyl)aniline hydrochloride is a chemical compound with the molecular formula C12H19ClN2 and a molecular weight of 226.75 g/mol . This compound is characterized by the presence of a piperidine ring attached to a benzene ring via a methylene bridge, and it is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-4-ylmethyl)aniline hydrochloride typically involves the reaction of piperidine with benzyl chloride to form N-benzylpiperidine, which is then subjected to catalytic hydrogenation to yield 3-(Piperidin-4-ylmethyl)aniline. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often utilize multi-component reactions and green chemistry principles to enhance yield and reduce environmental impact. For example, the use of ionic liquids as catalysts in multi-component reactions has been shown to be effective in producing piperidine derivatives, including this compound .

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-4-ylmethyl)aniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted piperidine derivatives, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

3-(Piperidin-4-ylmethyl)aniline hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Piperidin-4-ylmethyl)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring plays a crucial role in binding to these targets, thereby modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition and receptor antagonism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and in various research applications .

Properties

Molecular Formula

C12H19ClN2

Molecular Weight

226.74 g/mol

IUPAC Name

3-(piperidin-4-ylmethyl)aniline;hydrochloride

InChI

InChI=1S/C12H18N2.ClH/c13-12-3-1-2-11(9-12)8-10-4-6-14-7-5-10;/h1-3,9-10,14H,4-8,13H2;1H

InChI Key

VWEHAOXIWWHRII-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CC2=CC(=CC=C2)N.Cl

Origin of Product

United States

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